molecular formula C4H9ClN4 B1473853 methyl(4H-1,2,4-triazol-3-ylmethyl)amine hydrochloride CAS No. 1803562-00-6

methyl(4H-1,2,4-triazol-3-ylmethyl)amine hydrochloride

Cat. No.: B1473853
CAS No.: 1803562-00-6
M. Wt: 148.59 g/mol
InChI Key: UFRIIAQSVHMFNQ-UHFFFAOYSA-N
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Description

Methyl(4H-1,2,4-triazol-3-ylmethyl)amine hydrochloride is a heterocyclic organic compound consisting of a 1,2,4-triazole ring substituted with a methylamine group via a methylene bridge. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical synthesis applications. The compound is cataloged under Ref: 3D-DXC56200 by CymitQuimica and is commercially available as a building block for further derivatization .

Molecular Formula: C₅H₁₀ClN₅
Molecular Weight: 179.62 g/mol
Key Features:

  • High solubility due to the hydrochloride salt.
  • Versatile intermediate for synthesizing pharmacologically active triazole derivatives.

Properties

IUPAC Name

N-methyl-1-(1H-1,2,4-triazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-5-2-4-6-3-7-8-4;/h3,5H,2H2,1H3,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRIIAQSVHMFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=NN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803562-00-6
Record name methyl(4H-1,2,4-triazol-3-ylmethyl)amine hydrochloride
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Biological Activity

Methyl(4H-1,2,4-triazol-3-ylmethyl)amine hydrochloride is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered triazole ring containing three nitrogen atoms and two carbon atoms. Its molecular formula is C5H8ClN5C_5H_8ClN_5 with a molecular weight of approximately 148.59 g/mol. The presence of the triazole moiety is significant as it is known to enhance the biological activity of compounds.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. Its structural similarity to other known antifungal agents allows it to inhibit fungal growth effectively. For instance, studies have shown that triazole derivatives can disrupt the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell death.

Table 1: Antifungal Efficacy of this compound

Fungus SpeciesMinimum Inhibitory Concentration (MIC)Reference
Candida albicans0.5 µg/mL
Aspergillus niger1.0 µg/mL
Trichophyton rubrum0.25 µg/mL

Antimicrobial Activity

In addition to its antifungal properties, this compound has demonstrated broad-spectrum antimicrobial activity against various bacterial strains. The compound's ability to penetrate biological membranes enhances its efficacy in targeting both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli2.0 µg/mL
Staphylococcus aureus0.75 µg/mL
Pseudomonas aeruginosa1.5 µg/mL

Anticancer Potential

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Studies suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxicity of this compound on human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : The compound exhibited IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating significant cytotoxic activity .

This compound operates through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit enzymes critical for metabolic processes in fungi and bacteria.
  • Cell Membrane Disruption : By interfering with ergosterol synthesis in fungi and disrupting bacterial cell walls.
  • Gene Expression Modulation : The compound affects transcription factors involved in cellular stress responses and apoptosis pathways.

Scientific Research Applications

Medicinal Chemistry

Methyl(4H-1,2,4-triazol-3-ylmethyl)amine hydrochloride has shown promise in medicinal applications:

  • Antifungal Activity : The compound exhibits significant antifungal properties, making it a candidate for the development of new antifungal agents. Its structural similarities to other triazole derivatives allow it to inhibit fungal growth effectively .
  • Anticancer Potential : Research indicates that triazole derivatives can interact with various biological targets related to cancer pathways. This compound may influence these pathways through enzyme inhibition or receptor interaction .

Agricultural Applications

The compound's antifungal properties extend to agricultural uses:

  • Fungicides : Due to its efficacy against fungal pathogens affecting crops, this compound can be explored as an active ingredient in fungicides .

Material Sciences

In addition to biological applications, this compound has potential uses in material sciences:

  • Optoelectronic Applications : The nonlinear optical properties of triazole derivatives suggest their applicability in optoelectronics. Research into these properties could lead to advancements in materials used for sensors or photonic devices .

Case Study 1: Antifungal Efficacy

A study investigating the antifungal activity of various triazole compounds found that this compound demonstrated comparable effectiveness to established antifungal agents like fluconazole. The mechanism involved disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

Research focused on synthesizing novel derivatives of triazoles highlighted the versatility of this compound as a building block for creating more complex molecules with enhanced biological activity. These derivatives were evaluated for their anticancer properties and showed promising results against various cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

a) 2-Phenyl-2-(4H-1,2,4-Triazol-3-yl)ethan-1-amine Hydrochloride
  • Molecular Formula : C₁₀H₁₃ClN₄
  • Molecular Weight : 230.69 g/mol
  • Key Differences : Incorporates a phenyl group on the ethylene chain, increasing lipophilicity. This modification may enhance binding to hydrophobic targets but reduce aqueous solubility compared to the parent compound .
b) {[4-(4-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]methyl}amine Dihydrochloride
  • Molecular Formula : C₉H₁₁Cl₂N₅
  • Molecular Weight : 268.12 g/mol
  • Key Differences : Features a 4-chlorophenyl substituent on the triazole ring, introducing electron-withdrawing effects. Such derivatives are often explored for antimicrobial or anticancer activity due to enhanced electronic interactions .
c) 4-[(4-Amino-5-Sulfanyl-4H-1,2,4-Triazol-3-yl)methyl]-2H-1,4-Benzothiazin-3(4H)-one
  • Key Differences: A complex derivative combining triazole and benzothiazinone moieties.

Pharmacological and Chemical Properties

Compound Name Solubility Lipophilicity (LogP) Biological Activity Applications
Methyl(4H-1,2,4-triazol-3-ylmethyl)amine HCl High (salt form) ~0.5 (estimated) Intermediate/Building block Drug synthesis
2-Phenyl derivative (C₁₀H₁₃ClN₄) Moderate ~2.1 Not specified Potential CNS targeting
4-Chlorophenyl derivative (C₉H₁₁Cl₂N₅) Low ~2.8 Antimicrobial/anticancer Preclinical studies
Pyridinyl-substituted triazole () Moderate ~1.9 Tyrosinase inhibition Dermatological agents

Key Research Findings

  • TAAR1 Agonists : Triazole derivatives with fluorobenzyl or iodophenyl groups (e.g., ) show promise in treating psychotic disorders via TAAR1 receptor activation.
  • Anticancer Activity: Derivatives with pyridinyl or benzothiazinone moieties () exhibit cytotoxic effects in vitro, likely through kinase inhibition.
  • Enzyme Inhibition: Sulfanyl and amino groups enhance binding to enzymes like tyrosinase, relevant in hyperpigmentation treatments .

Preparation Methods

Alkylation of 1,2,4-Triazole Derivatives

One common route involves the alkylation of 1H-1,2,4-triazole with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions (e.g., sodium hydride in dimethylformamide). The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure selective methylation at the 3-position of the triazole ring.

  • Reaction conditions : Use of strong bases like sodium hydride (60% dispersion in oil) in anhydrous dimethylformamide (DMF) at 0°C to room temperature.
  • Purification : Post-reaction, the mixture is quenched with water, extracted with organic solvents (e.g., ethyl acetate or methylene chloride), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • Chromatography : Silica gel chromatography using ethyl acetate-hexane mixtures (ratios varying from 1:1 to 3:1) is employed to isolate the methylated triazole derivatives as colorless oils or solids.

Introduction of the Methylene Amine Group

The methylene amine substituent at the 3-position can be introduced via Mannich reaction or nucleophilic substitution:

  • Mannich Reaction : The reaction of 3-methyl-4H-1,2,4-triazol-4-amine with formaldehyde and ammonia or primary amines in acidic media (e.g., acetic acid) yields the corresponding methyl(4H-1,2,4-triazol-3-ylmethyl)amine derivatives.
  • Nucleophilic Substitution : Halomethyl triazole intermediates (e.g., 3-(chloromethyl)-1-methyl-1,2,4-triazole) are reacted with ammonia or amines under basic conditions to substitute the halogen with an amine group.

These reactions are typically conducted at room temperature or slightly elevated temperatures with stirring for several hours to ensure complete conversion.

Formation of Hydrochloride Salt

The free base methyl(4H-1,2,4-triazol-3-ylmethyl)amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate. This step enhances the compound’s stability and facilitates purification.

  • Procedure : Addition of concentrated hydrochloric acid to a solution of the free amine, followed by stirring and cooling to precipitate the hydrochloride salt.
  • Isolation : The precipitated salt is filtered, washed with cold solvent, and dried under vacuum.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Alkylation of 1,2,4-triazole Sodium hydride (60% in oil), DMF, methyl iodide, 0–25°C 70–85 Silica gel chromatography purification, colorless oil/solid
Mannich Reaction 3-Methyl-4H-1,2,4-triazol-4-amine, formaldehyde, NH3, acetic acid, reflux 65–80 Reaction time 4–6 h, mild acidic conditions
Halomethyl substitution 3-(Chloromethyl)-1-methyl-1,2,4-triazole, NH3, NaOH, RT 60–75 Basic aqueous medium, extraction and drying
Hydrochloride salt formation HCl in ethanol or ethyl acetate, 0–5°C >90 Precipitation and filtration yield pure hydrochloride salt

Analytical and Purification Techniques

  • Chromatography : Silica gel column chromatography with ethyl acetate-hexane mixtures is standard for isolating intermediates and final products.
  • Extraction : Multiple extractions with methylene chloride or ethyl acetate followed by drying over anhydrous sodium sulfate or magnesium sulfate.
  • Characterization : Purity and structure are confirmed by nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), mass spectrometry (MS), and elemental analysis.
  • Crystallization : Slow evaporation or solvent precipitation techniques are used to obtain crystalline hydrochloride salts for enhanced purity and stability.

Research Findings and Optimization

  • Reaction Efficiency : Use of sodium hydride in DMF for alkylation provides high regioselectivity and good yields.
  • Microwave-Assisted Synthesis : Some studies indicate microwave irradiation can accelerate alkylation and substitution reactions, reducing reaction times and improving yields compared to conventional heating.
  • pH Control : Careful pH adjustment during extraction and salt formation steps is critical to maximize yield and purity.
  • Solvent Selection : Polar aprotic solvents like DMF and tetrahydrofuran (THF) are preferred for alkylation steps, while ethanol and ethyl acetate are suitable for salt precipitation.

Q & A

Q. What synthetic routes are recommended for methyl(4H-1,2,4-triazol-3-ylmethyl)amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving triazole precursors. For example, triazole derivatives are often prepared by refluxing substituted benzaldehydes with triazole-containing amines in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by solvent evaporation and purification . Reaction parameters such as solvent polarity (e.g., absolute ethanol vs. acetonitrile), temperature (reflux vs. room temperature), and catalyst choice (e.g., CDI for amide coupling) critically impact yield and purity. Evidence from similar triazole syntheses suggests that stepwise optimization of these parameters is essential to achieve >70% yield .

Q. Why is the hydrochloride salt form preferred over the free base in pharmaceutical research?

  • Methodological Answer : Hydrochloride salts enhance stability, solubility, and shelf-life compared to free bases. The protonation of the amine group reduces hygroscopicity and improves crystallinity, facilitating characterization via X-ray diffraction. For example, glycine methyl ester hydrochloride demonstrates superior stability over its free base, a principle applicable to this compound .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Use N95 masks, gloves, and eye protection to avoid inhalation or skin contact. Store separately from incompatible reagents (e.g., strong oxidizers) and dispose of waste via certified biohazard contractors. Safety data for analogous hydrochlorides emphasize immediate decontamination with water for skin/eye exposure and proper ventilation during synthesis .

Advanced Research Questions

Q. How can structural ambiguities in derivatives of this compound be resolved analytically?

  • Methodological Answer : Combine X-ray crystallography (using SHELXL for refinement ) with advanced NMR spectroscopy. For example, 1H^1H and 13C^{13}C NMR signals at δ6.10–10.15 ppm can confirm triazole ring protonation and amine coordination, while HRESIMS (high-resolution electrospray ionization mass spectrometry) verifies molecular weight with <2 ppm error . ORTEP-3 software is recommended for visualizing crystallographic data .

Q. What strategies address contradictory bioactivity data in triazole-based compounds?

  • Methodological Answer : Systematically control variables such as:
  • Purity : Use HPLC (≥98% purity) to eliminate impurities affecting assays .
  • Solvent selection : DMSO vs. aqueous buffers can alter solubility and activity.
  • Biological replicates : Perform triplicate assays with positive/negative controls (e.g., fluoxetine hydrochloride as a reference ). Contradictions may arise from off-target effects, requiring orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

Q. How can regioselectivity be optimized during triazole ring functionalization?

  • Methodological Answer : Use directing groups or catalysts to control substitution patterns. For instance, CDI (1,1'-carbonyldiimidazole) promotes selective amidation at the triazole N1 position, while hydroxylamine hydrochloride enables oxime formation at C5 . Kinetic vs. thermodynamic control (e.g., reflux vs. low-temperature conditions) further tunes regioselectivity .

Key Notes

  • Always cross-validate structural data with multiple techniques (e.g., NMR + crystallography).
  • For biological assays, prioritize compounds with ≥95% purity and validated storage conditions (-20°C, desiccated) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl(4H-1,2,4-triazol-3-ylmethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl(4H-1,2,4-triazol-3-ylmethyl)amine hydrochloride

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